molecular formula C24H23BrN2O B4620681 Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone

Cat. No.: B4620681
M. Wt: 435.4 g/mol
InChI Key: WAGKYPMXHWAPTP-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety substituted with a 3-bromobenzyl group. This structure is designed to modulate dopaminergic and serotonergic receptor activity, making it a candidate for antipsychotic applications. The bromine atom at the 3-position of the benzyl group introduces steric bulk and electron-withdrawing properties, which influence receptor binding affinity and pharmacokinetic parameters such as blood-brain barrier penetration .

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKYPMXHWAPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone typically involves multiple steps. One common route includes the reaction of biphenyl-4-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate biphenyl-4-ylpiperazin-1-ylmethanone. This intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 3-bromobenzyl moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

3-Chlorophenyl vs. 3-Bromobenzyl Substitutions

The compound 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone (C₂₃H₂₁ClN₂O, MW: 376.88 g/mol) shares structural similarity but substitutes chlorine for bromine. However, bromine’s stronger electron-withdrawing nature could improve binding to dopamine D₂ receptors by polarizing the benzyl group .

2-Methoxyphenyl and 2,3-Dichlorophenyl Derivatives

In antipsychotic studies, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) demonstrated lower catalepsy induction, a key metric for atypical antipsychotics. These derivatives highlight the importance of substituent electronic properties:

  • The methoxy group (electron-donating) enhances anti-serotonergic activity.
  • Dichlorophenyl groups (electron-withdrawing) favor anti-dopaminergic effects.
    Bromine’s intermediate electronegativity may balance these activities, though direct comparisons are lacking .

Linker Modifications

Acetyl vs. Carbonyl Linkers

Compounds like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone use an acetyl linker (CH₂-C=O) instead of a direct carbonyl bond. The rigid carbonyl linker in the target compound may enhance selectivity for D₂ receptors .

Functional Group Additions

Hydroxyethyl and Trifluoromethyl Substitutions

  • Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (33): The hydroxyethyl group introduces hydrophilicity, improving solubility but possibly reducing blood-brain barrier penetration.
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21): The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for CNS-targeted drugs. Bromine’s polarizability may offer a middle ground between hydrophilicity and lipophilicity .

Pharmacological and Computational Insights

QSAR Correlations

QSAR models for biphenyl-piperazine derivatives reveal:

  • QPlogBB (brain/blood partition coefficient) : Bromine’s higher molecular weight (vs. chlorine or methoxy) may lower QPlogBB, reducing brain exposure.
  • Electron Affinity (EA) : Bromine’s electron-withdrawing nature increases EA, correlating with enhanced anti-dopaminergic activity .

Docking Studies

Homology modeling with human D₂ receptors shows that bulkier substituents (e.g., bromine) occupy hydrophobic pockets near transmembrane helices, stabilizing ligand-receptor interactions. This contrasts with smaller groups (e.g., chlorine), which may bind less efficiently .

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparisons

Compound Substituent MW (g/mol) QPlogBB* Anti-Dopaminergic Activity (IC₅₀, nM) Catalepsy Induction
Target Compound 3-Bromobenzyl ~420.3 0.45 12.3 (predicted) Moderate
3c (2-methoxyphenyl) 2-Methoxyphenyl 392.4 0.62 18.7 Low
3k (2,3-dichlorophenyl) 2,3-Dichlorophenyl 432.3 0.38 9.8 Low
4-(3-Chlorophenyl) Derivative 3-Chlorophenyl 376.9 0.55 14.5 (predicted) High

*Predicted values based on QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone
Reactant of Route 2
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Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone

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